
1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZD-9164 是一种由阿斯利康制药有限公司最初开发的小分子药物。它作为一种毒蕈碱乙酰胆碱受体拮抗剂,专门针对毒蕈碱乙酰胆碱受体。 该化合物主要针对其在治疗呼吸系统疾病,特别是慢性阻塞性肺病 (COPD) 中的潜在治疗作用进行了研究 .
化学反应分析
作为一种毒蕈碱乙酰胆碱受体拮抗剂,AZD-9164 经历了各种化学反应。它所经历的反应类型包括:
氧化: 这种反应涉及化合物失去电子,通常由氧化剂促进。
还原: 这种反应涉及获得电子,通常由还原剂促进。
取代: 这种反应涉及用另一种官能团取代分子中的一个官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的催化剂。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
Neuropharmacological Applications
1. Selective Inhibition of Enzymes
Research has indicated that derivatives of bicyclic compounds like 1-Azoniabicyclo(2.2.2)octane can act as selective inhibitors for important enzymes involved in neurodegenerative diseases. For example, compounds designed based on this scaffold have shown promise as inhibitors of gamma-secretase, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer’s disease. A study highlighted the synthesis of brain-penetrant 2-Azabicyclo[2.2.2]octane sulfonamides that displayed low nanomolar potency towards PSEN1 complexes, suggesting a pathway for developing targeted therapies for Alzheimer's disease .
2. Modulation of Neurotransmitter Systems
The compound's structural features allow it to interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction can lead to potential therapeutic effects in conditions such as schizophrenia and depression. Studies have shown that modifications to the bicyclic core can enhance binding affinity and selectivity towards specific receptor subtypes, which is critical for minimizing side effects associated with broader spectrum drugs .
Drug Design and Development
1. Structure-Based Drug Design
The unique bicyclic structure of 1-Azoniabicyclo(2.2.2)octane allows for the application of structure-based drug design methodologies. By analyzing the interactions between this compound and target proteins through computational modeling, researchers can optimize its pharmacokinetic properties and efficacy . For instance, the introduction of specific functional groups has been shown to improve solubility and bioavailability, making it a more viable candidate for drug development.
2. Synthesis of Novel Therapeutics
The compound serves as a versatile building block in organic synthesis, facilitating the creation of novel therapeutic agents. Its ability to undergo various chemical transformations allows chemists to explore a wide range of derivatives with tailored biological activities. For example, functionalized derivatives have been synthesized that exhibit enhanced activity against cancer cell lines, demonstrating the potential for anticancer applications .
Case Studies
作用机制
AZD-9164 通过拮抗毒蕈碱乙酰胆碱受体发挥作用。这些受体参与各种生理过程,包括平滑肌收缩、腺体分泌以及神经递质释放的调节。 通过阻断这些受体,AZD-9164 抑制副交感神经系统的效应,导致支气管扩张和呼吸道粘液分泌减少 .
相似化合物的比较
AZD-9164 与其他毒蕈碱乙酰胆碱受体拮抗剂相比,例如:
噻托溴铵: 一种用于治疗 COPD 的长效毒蕈碱拮抗剂。
阿克利丁溴: 另一种用于治疗 COPD 的长效毒蕈碱拮抗剂。
格隆溴铵: 用于其在 COPD 治疗中的支气管扩张作用。
乌美克利地溴: 一种用于与其他药物联合治疗 COPD 的长效毒蕈碱拮抗剂。
准备方法
公开来源中没有详细介绍 AZD-9164 的合成路线和反应条件。 已知该化合物的分子式为 C29H38BrFN2O2 。此类化合物的工业生产方法通常涉及多步有机合成、纯化和表征过程。关于 AZD-9164 工业生产方法的具体细节不容易获得。
生物活性
The compound 1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)- is a derivative of the bicyclic azabicyclo[2.2.2]octane structure, which has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.
Pharmacological Profile
1-Azoniabicyclo(2.2.2)octane derivatives have been studied primarily for their effects on nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. The following sections summarize key findings regarding their biological activity.
Nicotinic Acetylcholine Receptors (nAChRs)
- Potency and Mechanism : The compound exhibits significant potency in activating human muscle nAChRs, with an effective concentration (EC50) of approximately 59 nM, comparable to nicotine . This suggests that the compound may serve as a potent agonist at these receptor sites.
- Binding Affinity : It has been shown to bind with high affinity to the alpha 4 beta 2 receptor subtype, with a dissociation constant (Ki) of 1.0 nM, indicating strong potential for therapeutic applications targeting this receptor .
- Partial Agonist Activity : The compound acts as a partial agonist at nAChRs mediating dopamine release, demonstrating an EC50 value of 2 nM and an Emax of 40%, which is significant when compared to other known agonists like nicotine and epibatidine .
Muscarinic Receptors
- Antagonistic Properties : Research indicates that certain derivatives of azabicyclo[2.2.2]octane can act as muscarinic antagonists, specifically targeting the M(3) receptor subtype with a long duration of action in vivo . This property could be beneficial in treating conditions like asthma where prolonged bronchoprotection is desired.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-Azoniabicyclo(2.2.2)octane derivatives is crucial for optimizing their pharmacological properties:
- Substituent Effects : Variations in substituents on the bicyclic structure significantly affect receptor binding and activity profiles. For example, the presence of a fluorophenyl group enhances binding affinity and selectivity towards specific nAChR subtypes .
- Computational Studies : Molecular docking studies have elucidated how structural modifications influence receptor interactions, providing insights for designing more selective and potent derivatives .
In Vitro Studies
In vitro assays have demonstrated that 1-Azoniabicyclo(2.2.2)octane derivatives can modulate neurotransmitter release through their action on nAChRs:
- Dopaminergic Activity : Compounds have shown enhanced dopamine release in rat synaptosomal preparations, indicating potential applications in neuropharmacology for conditions like Parkinson's disease .
In Vivo Studies
Animal models have provided evidence for the efficacy of these compounds in producing therapeutic effects:
属性
CAS 编号 |
1034978-04-5 |
---|---|
分子式 |
C29H38FN2O2+ |
分子量 |
465.6 g/mol |
IUPAC 名称 |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |
InChI 键 |
FNYFFCOCVNTJCD-NNMXADRKSA-N |
手性 SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
规范 SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。